2-(3,4-dimethoxyphenyl)-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)acetamide
Description
The compound 2-(3,4-dimethoxyphenyl)-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)acetamide is an acetamide derivative featuring a 3,4-dimethoxyphenyl group at the α-carbon of the acetamide backbone. The N-substituent is a methyl group attached to a bicyclic 1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol moiety. This structure combines electron-donating methoxy groups with a rigid heterocyclic system, which may influence its physicochemical properties and biological interactions.
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-[(1-methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O4/c1-21-15-6-7-25-11-13(15)14(20-21)10-19-18(22)9-12-4-5-16(23-2)17(8-12)24-3/h4-5,8H,6-7,9-11H2,1-3H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVHBKKDIZZJBJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(COCC2)C(=N1)CNC(=O)CC3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Substituent Effects on the Aromatic Ring
The 3,4-dimethoxyphenyl group in the target compound contrasts with 3,4-dichlorophenyl (e.g., in 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide ) and other substituents (e.g., 4-chloro, naphthalen-1-yl) in related acetamides. Key differences include:
- Electronic Effects : Methoxy groups are electron-donating, enhancing resonance stabilization of the aromatic ring, whereas chloro groups are electron-withdrawing, increasing electrophilicity.
- Solubility : Methoxy groups may improve aqueous solubility compared to lipophilic chloro substituents.
- Biological Interactions : Chloro-substituted analogs are often associated with antimicrobial activity, while methoxy groups are linked to CNS-targeting drugs (e.g., neurotransmitters) .
Heterocyclic Moieties
The tetrahydropyrano[4,3-c]pyrazol system in the target compound differs from simpler heterocycles like thiazol or pyrazol in analogs. Structural implications include:
- Hydrogen Bonding: Thiazol-containing analogs (e.g., 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide) form N–H⋯N hydrogen-bonded dimers (R₂²(8) motif), stabilizing crystal packing . The pyrano-pyrazol system may engage in alternative H-bonding due to its ether oxygen and pyrazole nitrogen.
Physicochemical Properties
Research Findings and Implications
- Crystal Packing : In dichlorophenyl-thiazol analogs, a 61.8° dihedral angle between the aryl and heterocyclic rings reduces π-π stacking but stabilizes dimers via H-bonding . The target compound’s fused bicyclic system may enforce a distinct conformation, altering solid-state properties.
Q & A
Basic: What experimental design strategies are recommended for optimizing the synthesis of this compound?
Answer:
The synthesis of complex heterocyclic compounds like this acetamide derivative benefits from statistical Design of Experiments (DoE) . For instance:
- Central Composite Design (CCD) can minimize trial-and-error approaches by systematically varying parameters (e.g., temperature, solvent ratio, catalyst loading) to identify optimal reaction conditions .
- Quantum chemical calculations (e.g., density functional theory) predict transition states and intermediates, guiding experimental parameter selection .
- Reaction path search algorithms (e.g., artificial force-induced reaction method) can map energetically favorable pathways, reducing synthesis time .
Advanced: How can reactor design and process control enhance scalability for this compound’s synthesis?
Answer:
Advanced reactor engineering integrates:
- Continuous-flow reactors to improve heat/mass transfer and reduce side reactions, particularly for exothermic steps in tetrahydropyrano-pyrazole formation .
- Membrane separation technologies (e.g., nanofiltration) for real-time purification of intermediates, minimizing yield loss .
- Process simulation tools (e.g., Aspen Plus) to model multi-step reactions and optimize solvent recovery .
Basic: What analytical techniques are critical for structural characterization?
Answer:
- X-ray crystallography : Resolves 3D conformation, including dihedral angles between the dimethoxyphenyl and pyrano-pyrazole moieties (e.g., observed 61.8° twist in a structurally similar acetamide ).
- NMR spectroscopy : 2D NOESY confirms spatial proximity of methyl groups in the tetrahydropyrano ring, while -DEPT distinguishes carbonyl carbons in the acetamide backbone .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., observed [M+H] matches theoretical mass within 0.3 ppm error ).
Advanced: How can computational methods predict biological activity or binding mechanisms?
Answer:
- Molecular docking (e.g., AutoDock Vina) identifies potential protein targets by simulating interactions with the dimethoxyphenyl group, which often binds to hydrophobic pockets in enzymes .
- Molecular dynamics (MD) simulations (100+ ns trajectories) assess stability of ligand-receptor complexes, focusing on hydrogen bonds between the acetamide carbonyl and conserved residues (e.g., Asn156 in kinase targets) .
- ADMET prediction tools (e.g., SwissADME) evaluate pharmacokinetic risks, such as metabolic lability of the methylenedioxy group .
Basic: What in vitro assays are suitable for preliminary biological evaluation?
Answer:
- Kinase inhibition assays : Use TR-FRET-based platforms (e.g., LanthaScreen™) to test inhibition of MAPK or PI3K pathways, given the compound’s heterocyclic core .
- Cytotoxicity profiling : Employ MTT assays on cancer cell lines (e.g., HCT-116, MDA-MB-231) with dose-response curves (IC determination) .
- Fluorescence polarization assays : Quantify binding affinity to DNA G-quadruplex structures, leveraging the compound’s planar aromatic regions .
Advanced: How to resolve discrepancies in biological activity data across studies?
Answer:
- Meta-analysis of dose-response curves : Apply Hill slope normalization to account for assay sensitivity variations (e.g., EC shifts due to serum concentration differences) .
- Orthogonal validation : Confirm kinase inhibition via Western blot (phospho-target detection) if initial HTS data conflicts with cellular assays .
- Structural-activity landscapes : Use MOE’s QSAR module to identify substituents (e.g., methoxy vs. ethoxy groups) causing potency outliers .
Basic: What solvent systems improve crystallization for X-ray studies?
Answer:
- Mixed-solvent vapor diffusion : Methanol:acetone (1:1) promotes slow nucleation, yielding diffraction-quality crystals (applied to a related dichlorophenyl acetamide ).
- Temperature-gradient methods : Cooling from 60°C to 4°C over 48 hours reduces disorder in the tetrahydropyrano ring .
- Additive screening : 5% DMSO enhances crystal packing by disrupting π-π stacking of aromatic groups .
Advanced: What strategies validate reaction mechanisms for the pyrano-pyrazole core formation?
Answer:
- Isotopic labeling : -labeled acetonitrile traces cyclization steps via in situ NMR .
- Kinetic isotope effects (KIE) : Compare for proton-transfer steps (e.g., enolization in pyrazole ring closure) .
- Trapping experiments : Use TEMPO to intercept radical intermediates in suspected single-electron transfer steps .
Basic: How to quantify total phenolic content in derivatives of this compound?
Answer:
- Folin-Ciocalteu assay : Absorbance at 765 nm vs. gallic acid standard (linear range 0–100 μg/mL), with methoxy groups contributing to phenolic equivalence .
- HPLC-DAD : Use a C18 column (gradient: 5–95% acetonitrile in 0.1% formic acid) to separate dimethoxyphenyl metabolites, quantified at 280 nm .
Advanced: How to design structure-activity relationship (SAR) studies for derivatives?
Answer:
- Fragment-based diversification : Synthesize analogs with:
- Varied substituents : Replace 3,4-dimethoxyphenyl with 3,4-dihydroxyphenyl (logP reduction) or halogenated analogs (improved target occupancy) .
- Scaffold hopping : Substitute tetrahydropyrano with tetrahydrothiopyrano to assess sulfur’s impact on conformational flexibility .
- Free-Wilson analysis : Statistically correlate bioactivity with substituent descriptors (e.g., Hammett σ for electronic effects) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
